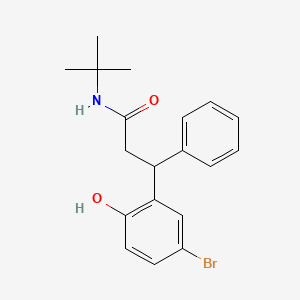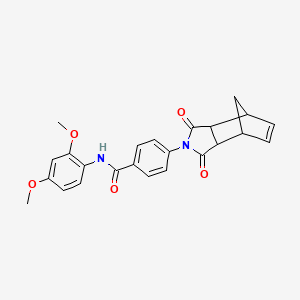![molecular formula C15H25NO2 B4009338 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4009338.png)
1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine
Vue d'ensemble
Description
1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine is an organic compound that features a unique structure combining a cyclohexene ring, a dioxolane ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclohexene ring followed by the introduction of the dioxolane ring and finally the piperidine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclohexene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: Shares the cyclohexene ring but lacks the dioxolane and piperidine rings.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an amine group but differs in overall structure.
Cyclohexane: A simpler compound with only a cyclohexane ring, lacking the additional functional groups.
Uniqueness
1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-7-13(8-4-1)15-17-12-14(18-15)11-16-9-5-2-6-10-16/h1,3,13-15H,2,4-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENUGJWNMCYKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4009266.png)
![N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B4009271.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)
![2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B4009289.png)
![ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4009295.png)
![4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4009301.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4009330.png)
![1-[(4-butoxy-3-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B4009333.png)
![1-(2-amino-2-oxoethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B4009336.png)

![4-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4009351.png)
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4009358.png)
